molecular formula C9H7NO3S B1520867 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate CAS No. 72752-81-9

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Cat. No. B1520867
CAS RN: 72752-81-9
M. Wt: 209.22 g/mol
InChI Key: FMCZQIFKXIGAFL-UHFFFAOYSA-N
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Description

“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is an organic compound with the molecular formula C9H7NO3S . It is also known as "2-Mercaptobenzooxazole-6-carboxylic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is represented by the formula C9H7NO3S . The InChI key for this compound is FMCZQIFKXIGAFL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” are not provided in the search results .


Physical And Chemical Properties Analysis

“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 209.23 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate demonstrates significant potential in cancer research. For instance, a study by Kuzu et al. (2022) focused on synthesizing derivatives of 2-aryl and -heteroaryl benzoxazole, including compounds related to Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. These compounds showed promising antitumor activity in various cancer cells. Notably, some derivatives, such as BK89, were found to induce apoptotic cell death more effectively than fluorouracil, a common chemotherapy drug. Additionally, derivatives like BK89 and BK82 showed potential as cell-cycle blockers, arresting cancer cells in the G0/G1 phase (Kuzu et al., 2022).

Chelating Agents in Flotation Processes

In the field of materials science, particularly in flotation processes, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate and its derivatives have shown efficiency as chelating agents. A density functional theory study by Yekeler & Yekeler (2006) revealed the impact of different substituents on the molecule's chelating efficiency. The introduction of a methyl group, in particular, enhanced its effectiveness by increasing the atomic charges on the nitrogen and sulfur atoms. These theoretical findings align well with experimental data, highlighting the molecule's potential in industrial applications (Yekeler & Yekeler, 2006).

Synthesis of Novel Heterocycles

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a crucial building block in the synthesis of novel heterocycles, which are significant in various chemical syntheses and potential pharmaceutical applications. For example, El-Sherief et al. (2011) demonstrated the use of related mercapto compounds in synthesizing novel amino thiazolo triazoles, showcasing the versatility and importance of this chemical in synthetic chemistry (El-Sherief et al., 2011).

Safety And Hazards

“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions for “Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCZQIFKXIGAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672151
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

CAS RN

72752-81-9
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-3-hydroxybenzoate (16.7 g, 100 mmol, Chemical Abstracts number 63435-16-5, available from Alfa Chemicals, 26 Parkridge Rd, Ward Hill, Mass. 01835-8099) and potassium O-ethyl carbonodithioate (20.8 g, 130 mmol) were combined in pyridine (100 mL) and refluxed for two hours. The reaction mixture was cooled to ambient temperature and the product was filtered, washed with water, and dried in a vacuum oven overnight at 45° C. to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.87 (d, 3 H) 7.34 (d, J=8.33 Hz, 1 H) 7.92 (d, J=1.59 Hz, 1 H) 7.97 (dd, J=12.69, 1.59 Hz, 1 H); MS (ESI−)m/z 207.9 (M−H)−.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Imaizumi, S Otsubo, M Komai, H Takada… - Bioorganic & Medicinal …, 2020 - Elsevier
We previously reported 2-aminobenzoxazole analogue 1 as a potent ChemR23 inhibitor. The compound showed inhibitory activity against chemerin-induced calcium signaling through …
Number of citations: 7 www.sciencedirect.com

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